Dual PET/SPECT Probe Architecture Enabled by Unique 4,4-Difluoro-2-iodobenzyl Motif
The compound is constructed on a piperidine scaffold that simultaneously incorporates a gem-difluoro moiety at the 4-position for potential [18F]-labeling (PET) and an ortho-iodine on the benzyl group for [123I] or [125I] labeling (SPECT). This dual-purpose design contrasts with structurally related mono-halogen ligands such as N-(5-fluoropentyl)normetazocine, which is restricted to PET-only applications. The parent non-fluorinated analog, N-[2-(2-iodo-4,5-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 8 in the reference), demonstrated a sigma receptor Ki of 0.54 nM, but lacked the 4,4-difluoro group necessary for metabolic stability and a distinct [18F] radiolabeling pathway [1].
| Evidence Dimension | Radiolabeling capability |
|---|---|
| Target Compound Data | Dual [18F] PET / [123I] SPECT labeling potential via 4,4-F2 / 2-I substitution |
| Comparator Or Baseline | N-(5-fluoropentyl)normetazocine: single [18F] PET label only; N-[2-(2-iodo-4,5-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine: single [123I] SPECT label only; Ki = 0.54 nM |
| Quantified Difference | Not quantified (structural functionalization advantage) |
| Conditions | Radiochemical retrosynthetic design (De Costa et al., 1992) |
Why This Matters
A single chemical entity deployable across both PET and SPECT modalities eliminates the need for separate synthesis and validation of two different chemical probes, reducing procurement complexity and ensuring pharmacological comparability between imaging datasets.
- [1] De Costa, B., Radesca, L., Dominguez, C., Di Paolo, L., & Bowen, W. D. (1992). Synthesis and receptor binding properties of fluoro- and iodo-substituted high affinity sigma receptor ligands: identification of potential PET and SPECT sigma receptor imaging agents. Journal of Medicinal Chemistry, 35(12), 2221–2230. View Source
